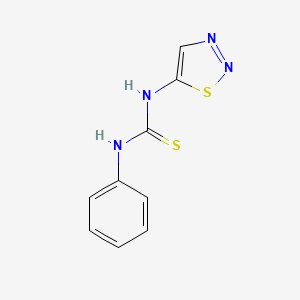![molecular formula C19H13FN2 B14626641 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- CAS No. 57555-32-5](/img/structure/B14626641.png)
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. This particular compound is characterized by the presence of a fluorophenyl group attached to the carbazole moiety, which can influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, influencing the pathways involved in its action.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazol-3-amine: Lacks the fluorophenyl group, which can affect its chemical and physical properties.
9-Ethyl-9H-carbazol-3-ylamine: Contains an ethyl group instead of a fluorophenyl group, leading to different reactivity and applications.
3-Amino-9-ethylcarbazole: Another derivative with different substituents, affecting its properties and uses.
Uniqueness
The presence of the fluorophenyl group in 9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]- makes it unique compared to other carbazole derivatives
Propiedades
Número CAS |
57555-32-5 |
|---|---|
Fórmula molecular |
C19H13FN2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
N-(9H-carbazol-3-yl)-1-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C19H13FN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
Clave InChI |
LYWUPQYQODJKOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


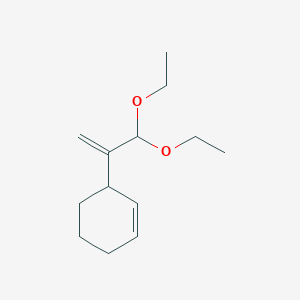
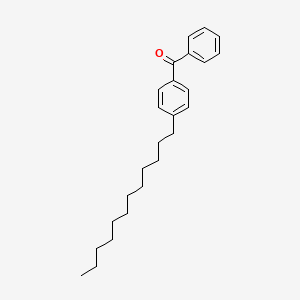

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
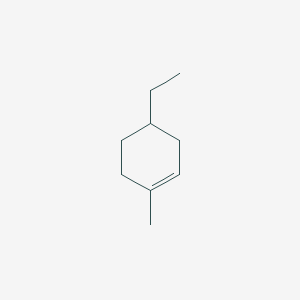



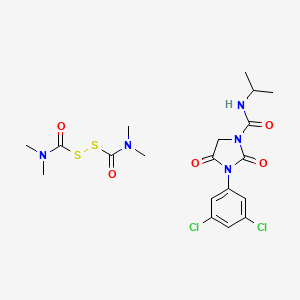
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)

![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
